4-Formylbenzenesulfonate

Description

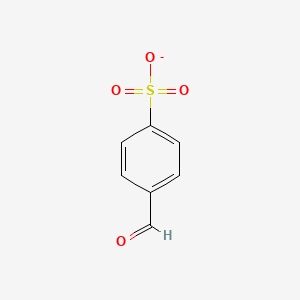

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOGXMGZVFIIE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylbenzenesulfonate and Its Derivatives

Electrophilic Aromatic Sulfonation Approaches

Electrophilic aromatic sulfonation is a foundational reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (–SO₃H). This transformation is a reversible electrophilic aromatic substitution reaction, typically employing strong acids.

The direct sulfonation of benzaldehyde using fuming sulfuric acid (oleum) is a well-documented method. However, the inherent electronic properties of the benzaldehyde molecule heavily influence the regiochemical outcome of this reaction. The formyl group (–CHO) is a deactivating, meta-directing substituent due to its electron-withdrawing nature through both resonance and inductive effects. Consequently, the electrophilic attack by the sulfonating agent (SO₃ or its protonated form) preferentially occurs at the meta position, leading to 3-formylbenzenesulfonic acid as the major product youtube.com.

While the primary product is the meta-isomer, the formation of the para-isomer, 4-formylbenzenesulfonate, is not the favored outcome under standard sulfonation conditions. The distribution of isomers in the nitration of benzaldehyde, a similar electrophilic aromatic substitution, is reported to be 72% meta, 19% ortho, and 9% para libretexts.org. A similar distribution is expected for sulfonation, making direct sulfonation an inefficient route for the synthesis of the para-isomer. Achieving a higher yield of this compound via this method would require non-standard conditions or catalysts capable of overriding the inherent directing effects of the formyl group.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product in sulfonation reactions. Key parameters that can be manipulated include the concentration of the sulfonating agent, reaction temperature, reaction time, and the molar ratio of reactants.

The choice of sulfonating agent is critical. Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is a more potent agent than concentrated sulfuric acid alone chemistrysteps.com. The concentration of free SO₃ in oleum can be varied to control the reactivity.

Optimization studies on the sulfonation of similar deactivated aromatic compounds, such as nitrobenzene, have shown that increasing the molar ratio of SO₃ to the aromatic substrate enhances the conversion and yield. For instance, in a microreactor system, increasing the SO₃:nitrobenzene molar ratio from 1.26 to 1.76 resulted in an increase in product yield from 65% to 88% dicp.ac.cn. Temperature is another key variable; sulfonation is often conducted at elevated temperatures to increase the reaction rate, though this can also lead to side reactions or decomposition researchgate.net.

The following table summarizes key parameters and their effects on aromatic sulfonation.

| Parameter | Effect on Reaction | Considerations |

| Sulfonating Agent | Oleum (H₂SO₄ + SO₃) is more reactive than concentrated H₂SO₄ alone. | Higher SO₃ concentration increases rate but can lead to polysulfonation and charring. |

| Temperature | Higher temperatures generally increase the reaction rate. | Can promote side reactions and decomposition. Sulfonation is reversible at high temperatures in dilute acid chemistrysteps.comwikipedia.org. |

| Reactant Ratio | Increasing the molar ratio of sulfonating agent to substrate can increase conversion. | A large excess can make product isolation difficult and increase cost. |

| Reaction Time | Sufficient time is required for the reaction to reach completion. | Prolonged reaction times can lead to byproduct formation. |

The mechanism of aromatic sulfonation is a classic example of electrophilic aromatic substitution (SEAr) wikipedia.orgdalalinstitute.com. It proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.com.

Generation of the Electrophile : In fuming sulfuric acid (oleum), the active electrophile is believed to be sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H chemistrysteps.com. SO₃ is highly electrophilic due to the strong electron-withdrawing effect of its three oxygen atoms.

Attack of the Aromatic Ring : The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming the arenium ion masterorganicchemistry.com.

Deprotonation : A weak base, such as HSO₄⁻, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product byjus.com.

In the case of benzaldehyde, the electron-withdrawing formyl group deactivates the ring towards electrophilic attack. The positive charge of the arenium ion intermediate can be distributed across the ring through resonance. When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing formyl group. This is a highly destabilized arrangement libretexts.org. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the formyl-substituted carbon, making the meta intermediate the most stable and the corresponding product the major one formed libretexts.orgvanderbilt.edu.

Oxidative Synthesis Routes

Oxidative methods provide an alternative and often more regioselective pathway to this compound, typically by modifying a precursor that already contains the benzene (B151609) ring and the sulfonic acid group in the desired para-relationship.

A well-established and highly efficient method for the synthesis of 4-formylbenzenesulfonic acid is the controlled oxidation of p-toluenesulfonic acid (p-TsOH) or its salts lookchem.com. In this approach, the methyl group of p-TsOH is selectively oxidized to a formyl group. This method is advantageous because the starting material, p-TsOH, is a readily available and inexpensive industrial chemical rsc.org.

Various oxidizing agents can be employed for this transformation. The challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid (4-sulfobenzoic acid). Oxidative degradation of p-toluenesulfonic acid has been studied using agents like hydrogen peroxide, which can lead to various intermediates nih.gov. For preparative purposes, specific catalytic systems are often required.

The following table outlines different oxidative approaches for converting p-toluenesulfonic acid derivatives.

| Oxidizing Agent/System | Substrate | Product | Notes |

| Thermally Activated H₂O₂ | p-Toluenesulfonic acid | Various degradation products | Used for degradation studies, not ideal for selective synthesis nih.gov. |

| TEMPO Oxidation | p-Toluenesulfonic acid fractionated cellulose | Carboxylated nanocellulose | Demonstrates oxidation in the presence of sulfonic acid groups nih.gov. |

| Fenton Oxidation | p-Toluenesulfonic acid fractionated cellulose | Carboxylated nanocellulose | Another method showing oxidation compatibility with sulfonic acids nih.gov. |

The oxidative cleavage of the carbon-carbon double bond in stilbene (B7821643) (1,2-diphenylethene) derivatives represents another synthetic route to substituted benzaldehydes. This reaction can be adapted to produce this compound if the starting stilbene contains a sulfonic acid group at the 4-position of one of the phenyl rings. The cleavage of such a precursor would yield two fragments, one of which would be the desired this compound.

Several methods have been developed for the oxidative cleavage of alkenes, which are often milder and more selective than traditional ozonolysis researchgate.net. These include electrocatalytic methods and reactions mediated by various oxidizing agents.

An electrocatalytic approach using a triphenylamine electrocatalyst has been shown to efficiently cleave electron-deficient stilbenes into their corresponding aldehydes in high yields (93-96%) organic-chemistry.org. Another method employs a one-pot oxone-mediated and iodine-catalyzed system to achieve the oxidative rearrangement and cleavage of stilbenes nih.govacs.org. While the primary products in this latter case are often α-hydroxyacetaldehydes, benzaldehydes are also isolated as byproducts, indicating that cleavage does occur acs.org.

The table below summarizes conditions for the oxidative cleavage of various stilbene derivatives.

| Reagent/Catalyst | Substrate | Product(s) | Yield |

| Electrocatalysis (Triphenylamine mediator) | Symmetrical and unsymmetrical stilbenes | Corresponding aldehydes | 93-96% organic-chemistry.org |

| Oxone, Sodium Iodide | Stilbene | 2,2-diaryl-2-hydroxyacetaldehyde, Benzaldehyde | 66% (hydroxyaldehyde), 10% (benzaldehyde) acs.org |

| Mn(II)-catalyzed photo-oxidation with O₂ | Aromatic and aliphatic alkenes | Ketones and aldehydes | Not specified for stilbene to aldehyde cleavage acs.org |

This methodology offers a versatile route where the substitution pattern on the final aldehyde product can be predetermined by the synthesis of the appropriate stilbene precursor.

Nucleophilic Substitution and Catalytic Pathways

The synthesis of this compound can be effectively achieved through nucleophilic substitution on halogenated precursors, often facilitated by catalytic systems that enhance reaction rates and yields.

A key method for synthesizing aryl sulfonates, including the sodium salt of 4-formylbenzenesulfonic acid, involves the nucleophilic substitution of a halogen atom on an aromatic ring with a sulfite group. This reaction is often performed in an aqueous medium where the aromatic starting material, such as 4-chlorobenzaldehyde, has low solubility. To overcome this phase-difference challenge, surfactant-catalyzed or phase-transfer catalysis (PTC) is employed. wikipedia.org

Phase-transfer catalysts, which are often surfactants like quaternary ammonium or phosphonium salts, facilitate the transfer of the water-soluble nucleophile (sulfite ion) into the organic phase or to the interface where the halogenated benzaldehyde resides. wikipedia.orgoperachem.com This process significantly accelerates the reaction, which might otherwise require harsh conditions like high temperature and pressure. google.comgoogle.com

The reaction typically involves heating the halogenated benzaldehyde with a sulfonating agent, such as sodium sulfite or sodium metabisulfite, in water in the presence of a catalyst. google.comgoogle.com The catalyst, possessing both hydrophobic and hydrophilic properties, forms an ion pair with the sulfite anion, shuttling it across the phase boundary to react with the aryl halide. operachem.com Various surfactants and phase-transfer catalysts have been utilized, including quaternary ammonium salts (e.g., tetrabutylammonium bromide), tertiary amine salts, and nonionic surfactants like polyethylene (B3416737) glycol (PEG). google.comgoogle.com

The use of a surfactant as a catalyst allows the reaction to proceed under more moderate conditions, such as at atmospheric pressure, simplifying the production process and reducing costs associated with specialized high-pressure equipment. google.comgoogle.com Following the sulfonation reaction, the product, such as sodium this compound, can be isolated through cooling, crystallization, and filtration. google.com

Table 1: Surfactant-Catalyzed Sulfonation of Halogenated Benzaldehydes

| Starting Material | Sulfonating Agent | Catalyst/Surfactant | Solvent | Temperature (°C) | Pressure | Key Finding |

|---|---|---|---|---|---|---|

| o-Chlorobenzaldehyde | Sodium Metabisulfite | Tetrabutylammonium Bromide | Water | 60 - 80 | Atmospheric | Enables reaction at atmospheric pressure, avoiding the need for high-pressure vessels. google.com |

| o-Chlorobenzaldehyde | Sodium Sulfite | Nonionic Surfactant (PEG) | Water | 160 - 210 | Sealed Vessel | Utilizes a low-cost surfactant to replace more expensive catalysts like potassium iodide. google.comgoogle.com |

Sulfonyl fluorides are valuable derivatives of sulfonic acids, and their synthesis directly from abundant and inexpensive sulfonates is of significant interest. A facile one-pot, two-step cascade process has been developed for this transformation, avoiding the need to isolate intermediate compounds. wikipedia.orgoperachem.com This methodology allows for the direct conversion of sulfonates, such as this compound, into the corresponding sulfonyl fluorides.

The process begins with the conversion of the sulfonate salt into a sulfonyl chloride intermediate. This is achieved using cyanuric chloride as a chlorinating agent in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC), in a solvent like acetonitrile. operachem.com The catalyst is crucial for facilitating the reaction between the sulfonate salt and the chlorinating agent. operachem.com

In the second step, without isolating the sulfonyl chloride, a fluorinating agent is added to the reaction mixture. Potassium bifluoride (KHF₂) serves as an inexpensive, stable, and industrially applicable source of fluoride for the chlorine-fluorine exchange. operachem.com This in-situ conversion yields the final sulfonyl fluoride product. This one-pot method is characterized by its mild reaction conditions and the use of readily available reagents, making it a highly efficient alternative to traditional multi-step syntheses. wikipedia.orgacs.org

Table 2: One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates

| Substrate (Sulfonate) | Chlorinating Agent | Catalyst | Fluorinating Agent | Solvent System | Yield (%) |

|---|---|---|---|---|---|

| Sodium 4-methylbenzenesulfonate (B104242) | Cyanuric Chloride | TBAB (5 mol%) | KHF₂ | Acetonitrile, then Acetone | 91 |

| Sodium 4-methoxybenzenesulfonate | Cyanuric Chloride | TBAB (5 mol%) | KHF₂ | Acetonitrile, then Acetone | 94 |

| Sodium 4-chlorobenzenesulfonate | Cyanuric Chloride | TBAB (5 mol%) | KHF₂ | Acetonitrile, then Acetone | 89 |

| Sodium 4-bromobenzenesulfonate | Cyanuric Chloride | TBAB (5 mol%) | KHF₂ | Acetonitrile, then Acetone | 92 |

| Sodium 2-naphthalenesulfonate | Cyanuric Chloride | TBAB (5 mol%) | KHF₂ | Acetonitrile, then Acetone | 85 |

Data derived from a study on the synthesis of sulfonyl fluorides from various sulfonates under optimized one-pot conditions. operachem.com

Industrial-Scale Synthesis and Process Engineering

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and efficient process engineering. Continuous flow manufacturing, in particular, offers significant advantages over traditional batch processing for sulfonation reactions.

Continuous flow sulfonation, often utilizing microreactors, represents a modern approach to chemical manufacturing that enhances safety, efficiency, and control. google.comwikipedia.org In this technique, reactants are continuously pumped through a network of narrow channels within a microreactor device. The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer compared to large batch reactors. crdeepjournal.org

While specific examples for this compound are not detailed, the continuous sulfonation of other aromatic compounds like 1,2-diaminobenzene and hexadecylbenzene has been successfully demonstrated. wikipedia.orgcrdeepjournal.org These processes show that quantitative yields can be achieved with very short residence times, sometimes on the order of seconds, eliminating the need for lengthy aging or reaction periods typical of batch processes. crdeepjournal.org The product stream exits the reactor continuously and can be directed to subsequent purification steps. wikipedia.org

The adoption of continuous flow techniques is a primary strategy for achieving enhanced scalability and efficiency in the industrial synthesis of compounds like this compound. google.com

Scalability: Scaling up production in a continuous flow system is often achieved through "scaling out," where multiple microreactors are operated in parallel to increase throughput. This approach avoids the significant engineering challenges and safety risks associated with developing and operating very large batch reactors. The process parameters developed on a small-scale laboratory reactor can be directly applied to a larger production system, making the scale-up process more predictable and faster.

Efficiency: Continuous flow processes offer numerous efficiencies. The short residence times and high yields lead to a greater amount of product being produced per unit of time and reactor volume (higher space-time yield). wikipedia.org The enhanced thermal management reduces energy consumption and improves process safety by preventing thermal runaways. crdeepjournal.org Furthermore, these systems can be highly automated, reducing labor costs and improving batch-to-batch consistency. The integration of reaction and purification steps into a single continuous line can further streamline the manufacturing process, minimizing handling and potential losses of material. wikipedia.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzaldehyde |

| Sodium this compound |

| Sodium 4-formylbenzenesulfonic acid |

| Tetrabutylammonium bromide |

| Polyethylene glycol |

| Sodium sulfite |

| Sodium metabisulfite |

| 4-Formylbenzenesulfonyl fluoride |

| Cyanuric chloride |

| Tetramethylammonium chloride |

| Potassium bifluoride |

| 1,2-diaminobenzene |

| Hexadecylbenzene |

| Sulfuric acid |

Chemical Reactivity and Reaction Mechanisms of 4 Formylbenzenesulfonate

Transformations of the Formyl Group

The aldehyde functionality is the most reactive site on the 4-formylbenzenesulfonate molecule under many conditions. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and the formyl proton can be abstracted in oxidation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxyl group (-COOH), yielding 4-carboxybenzenesulfonic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. organic-chemistry.org The reaction involves the conversion of the C-H bond in the aldehyde to a C-O bond.

Common oxidizing agents for this conversion include:

Potassium permanganate (KMnO₄) libretexts.org

Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) libretexts.org

Sodium perborate in acetic acid organic-chemistry.org

Hydrogen peroxide, sometimes in the presence of a catalyst organic-chemistry.org

The general mechanism often involves the hydration of the aldehyde to form a geminal diol, which is then oxidized to the carboxylic acid. In other pathways, the reaction can proceed through the activation of the formyl C-H bond. nih.gov For instance, using a mononuclear manganese(III) iodosylbenzene complex, the oxidation proceeds via a rate-determining C-H bond activation at the formyl group. nih.gov

Table 1: Selected Oxidation Reactions of Aldehydes

| Oxidizing Agent/System | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid |

| Sodium Perborate (NaBO₃) | Acetic Acid | Carboxylic Acid |

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be reduced to a primary alcohol (hydroxymethyl group, -CH₂OH), converting this compound to 4-(hydroxymethyl)benzenesulfonate (B1242039). This reaction is a fundamental transformation in organic synthesis. smolecule.com

Typical reducing agents for this process include:

Sodium borohydride (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni)

The mechanism of reduction with complex metal hydrides like sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by a solvent (such as water or ethanol) during workup to yield the alcohol.

Nucleophilic Addition Pathways at the Aldehyde Moiety

The core reactivity of the aldehyde group is defined by nucleophilic addition to the electron-deficient carbonyl carbon. libretexts.org The partial positive charge on the carbonyl carbon makes it a prime target for a variety of nucleophiles. smolecule.com Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and electronic factors. libretexts.org

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to give the final alcohol product.

Examples of nucleophilic addition reactions include:

Cyanohydrin Formation: Addition of a cyanide ion (e.g., from HCN or NaCN) to the formyl group results in a cyanohydrin.

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the aldehyde to form, after acidic workup, a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene.

Addition of Amines: Primary amines add to the aldehyde to form an imine (Schiff base) through a carbinolamine intermediate.

Table 2: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Hydride Ion | NaBH₄ | Alkoxide | Primary Alcohol |

| Cyanide Ion | NaCN/H⁺ | Cyanohydrin Alkoxide | Cyanohydrin |

| Organometallic | CH₃MgBr | Magnesium Alkoxide | Secondary Alcohol |

Acetal Formation Mechanisms

In the presence of an alcohol and an acid catalyst, the formyl group of this compound undergoes a reaction to form an acetal. libretexts.org This reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.org

The mechanism for acetal formation involves several key steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: A proton is transferred from the oxonium ion to a base (like another alcohol molecule or the conjugate base of the acid catalyst) to form a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final, neutral acetal product and regenerate the acid catalyst. libretexts.org

To drive the reaction towards the acetal, water is typically removed from the reaction mixture. libretexts.org The reaction can be reversed by treating the acetal with aqueous acid.

Reactivity of the Sulfonate Group

The sulfonate group is generally a stable, electron-withdrawing group and a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution at Sulfonyl Sulfur

The sulfur atom in the sulfonate group is electron-deficient due to the three electronegative oxygen atoms and is thus susceptible to nucleophilic attack. This allows for nucleophilic substitution reactions at the tetracoordinate sulfur atom. nih.gov These reactions are analogous to the well-known Sₙ2 reactions at a carbon center and typically proceed with inversion of configuration at the sulfur atom. nih.gov

The reactivity of arenesulfonyl derivatives in these substitutions is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the formyl group in this compound, increase the electrophilicity of the sulfonyl sulfur and thus increase the rate of nucleophilic attack. nih.gov Conversely, electron-donating groups slow the reaction down. nih.gov

The mechanism is generally considered to be a concerted Sₙ2-type displacement, involving a single trigonal bipyramidal transition state. nih.govmdpi.com However, depending on the nucleophile, substrate, and solvent, an addition-elimination mechanism involving a pentacoordinate intermediate is also possible. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Functional Groups |

|---|---|

| This compound | Aldehyde, Sulfonate |

| 4-Carboxybenzenesulfonic acid | Carboxylic Acid, Sulfonic Acid |

| 4-(Hydroxymethyl)benzenesulfonate | Alcohol, Sulfonate |

| Potassium permanganate | Oxidizing Agent |

| Chromium trioxide | Oxidizing Agent |

| Sodium perborate | Oxidizing Agent |

| Hydrogen peroxide | Oxidizing Agent |

| Sodium borohydride | Reducing Agent |

| Lithium aluminum hydride | Reducing Agent |

| Cyanohydrin | Nitrile, Alcohol |

| Grignard Reagent | Organometallic |

| Phosphorus ylide | Ylide |

| Imine | Imine |

| Acetal | Ether |

Derivatization to Sulfonyl Chlorides and Sulfonyl Fluorides

The conversion of this compound to its corresponding sulfonyl halides, specifically sulfonyl chlorides and sulfonyl fluorides, represents a critical step in the synthesis of various derivatives. These transformations are typically achieved through reactions with specific halogenating agents.

Synthesis of 4-Formylbenzenesulfonyl Chloride:

The transformation of sulfonates to sulfonyl chlorides is a well-established synthetic route. While specific literature detailing the direct conversion of this compound is not prevalent, the general mechanism involves the use of chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction of sodium benzenesulfonate with phosphorus pentachloride, for instance, is a known method for preparing benzenesulfonyl chloride. orgsyn.org This suggests that this compound could similarly be converted to 4-formylbenzenesulfonyl chloride (C₇H₅ClO₃S) under analogous conditions. sigmaaldrich.com

Synthesis of 4-Formylbenzenesulfonyl Fluoride:

The synthesis of sulfonyl fluorides from sulfonates has garnered significant attention, partly due to the utility of compounds like [¹⁸F]4-formylbenzenesulfonyl fluoride ([¹⁸F]FBSF) as radiolabeling synthons in positron emission tomography (PET). rsc.orgresearchgate.net A common method involves a two-step, one-pot process where the sulfonate is first converted to an intermediate sulfonyl chloride, which then undergoes a chlorine-fluorine exchange. rsc.org

A developed one-pot method for the preparation of sulfonyl fluorides from sulfonates utilizes a transition-metal-free approach. rsc.org This process involves the reaction of the sulfonate with a chlorinating agent in a solvent like acetonitrile, followed by the addition of a fluorinating agent such as potassium bifluoride (KHF₂) in acetone. rsc.org This method has been shown to be effective for a range of sodium sulfonates with both electron-donating and electron-withdrawing groups. rsc.org

Table 1: Reagents and Conditions for the Synthesis of Sulfonyl Halides from Sulfonates

| Target Compound | Starting Material | Reagents | Key Conditions |

| Sulfonyl Chloride | Sodium Sulfonate | Phosphorus Pentachloride or Thionyl Chloride | Heating |

| Sulfonyl Fluoride | Sodium Sulfonate | 1. Chlorinating Agent (e.g., Ph₃PCl₂) 2. Fluorinating Agent (e.g., KHF₂) | One-pot, transition-metal-free, mild conditions |

Intramolecular Catalysis and Neighboring Group Participation

The presence of the formyl group in the ortho position relative to the sulfonate group can significantly influence the reactivity of the molecule through intramolecular catalysis and neighboring group participation. These effects can lead to enhanced reaction rates and specific stereochemical outcomes.

Role of Ortho-Formyl Group in Enhanced Reaction Rates

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This interaction can stabilize the transition state, leading to a significant increase in the reaction rate compared to a similar reaction without the participating group. wikipedia.org

In the context of an ortho-formylbenzenesulfonate, the formyl group (-CHO) can act as a neighboring group. The carbonyl oxygen possesses lone pairs of electrons that can interact with an adjacent reaction center. For instance, during a nucleophilic substitution reaction at the sulfonate group, the formyl group could potentially stabilize the transition state.

While direct studies on ortho-formylbenzenesulfonate are limited, the principle of NGP by carbonyl groups is well-documented in other systems. For example, the hydrolysis of aspirin, which has a carboxyl group ortho to an ester, proceeds much faster than its para isomer due to intramolecular general base catalysis by the carboxyl group. libretexts.org Similarly, an ortho-formyl group can be expected to influence reaction rates through steric and electronic effects, potentially leading to rate enhancements. orgsyn.org

Evidence for Intramolecular Nucleophilic Catalysis

Intramolecular nucleophilic catalysis occurs when a nucleophilic group within the substrate attacks the reaction center, forming a transient intermediate. This intermediate is then more reactive towards the external nucleophile than the original substrate.

The formyl group, while not a strong nucleophile itself, can participate in such a mechanism. For example, in certain enzymatic reactions, a formyl group can be involved in the catalytic cycle. wikipedia.org In non-enzymatic reactions, the carbonyl carbon of the formyl group is electrophilic, but the oxygen atom can act as a nucleophile after being deprotonated or in a Lewis acid-catalyzed reaction.

Coupling Reactions and Complex Ligand Chemistry

Derivatives of this compound are valuable substrates in various coupling reactions for the synthesis of more complex molecules. Furthermore, the presence of both a sulfonate and a formyl group allows for its participation in the formation of metal complexes, acting as a versatile ligand.

Cross-Coupling Reactions in Derivative Synthesis

Aryl sulfonates are effective electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with a halide or sulfonate in the presence of a palladium catalyst, is a widely used method for creating C-C bonds. tandfonline.com Aryl sulfonates, including derivatives of benzenesulfonate, have been successfully employed in these reactions. nih.govnih.gov For instance, the coupling of aryl carbamates and sulfamates has been demonstrated using a nickel catalyst. nih.gov While specific examples using this compound derivatives were not found, the general reactivity of aryl sulfonates suggests their applicability in such transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or sulfonate with an alkene. rsc.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. Vinyl sulfonates have been shown to be viable substrates in Heck reactions. researchgate.netresearchgate.net This indicates that derivatives of this compound could potentially be used in Heck-type couplings to introduce vinyl groups.

Table 2: Overview of Cross-Coupling Reactions with Aryl Sulfonate Derivatives

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium or Nickel | Aryl Sulfonate + Organoboron Compound | C-C |

| Heck Reaction | Palladium | Aryl/Vinyl Sulfonate + Alkene | C-C |

Coordination Chemistry in Metal Complex Formation

The this compound anion possesses two potential coordination sites: the oxygen atoms of the sulfonate group and the oxygen atom of the formyl group. This dual functionality makes it an interesting ligand for the formation of coordination complexes with various metal ions.

The coordination of metal ions to sulfonamide-derived ligands has been studied, where coordination often occurs through the nitrogen and oxygen atoms of the sulfonamide group. nih.gov In the case of this compound, the sulfonate group can act as a monodentate or bidentate ligand, binding to a metal center through one or two of its oxygen atoms. The formyl group's carbonyl oxygen can also coordinate to a metal ion, potentially leading to the formation of chelate rings or bridging interactions between metal centers, resulting in coordination polymers.

Schiff bases derived from aldehydes and amines are well-known for their ability to form stable complexes with transition metals. imist.ma The formyl group of this compound can be readily converted into a Schiff base by condensation with a primary amine. The resulting ligand would have multiple coordination sites, including the imine nitrogen and the sulfonate oxygens, making it a versatile chelating agent for a wide range of metal ions. imist.manih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around a proton. libretexts.org Electronegative atoms and unsaturated groups, such as those in 4-Formylbenzenesulfonate, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). libretexts.orgchemistrysteps.com

In the case of this compound, the aromatic protons and the aldehyde proton exhibit characteristic chemical shifts. Aromatic protons typically resonate in the range of 7-8 ppm due to the ring current effect in the benzene (B151609) ring. chemistrysteps.comucl.ac.uk The aldehyde proton is highly deshielded and appears further downfield. The specific chemical shifts are influenced by the electronic effects of the formyl (-CHO) and sulfonate (-SO₃⁻) groups.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Influencing Factors |

| Aldehyde Proton (-CHO) | 9.0 - 10.0 | Electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl group. |

| Aromatic Protons (C₆H₄) | 7.5 - 8.5 | Ring current effect, electron-withdrawing nature of the formyl and sulfonate groups. |

Note: The exact chemical shifts can vary depending on the solvent and the specific salt form of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgmsu.edu

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and sulfonate (S=O) groups.

The carbonyl group of an aldehyde typically shows a strong stretching vibration in the region of 1740-1720 cm⁻¹. pg.edu.pl Conjugation with the benzene ring, as in this compound, lowers this frequency to around 1710-1685 cm⁻¹. uobabylon.edu.iq The sulfonate group exhibits characteristic asymmetric and symmetric stretching vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1710 - 1685 |

| Sulfonate (S=O) | Asymmetric Stretching | 1260 - 1150 |

| Sulfonate (S=O) | Symmetric Stretching | 1070 - 1030 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 680 |

Note: The frequencies can be influenced by factors such as hydrogen bonding and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlibretexts.org It allows for the detailed analysis of molecular geometry, bond lengths, bond angles, and intermolecular interactions. anton-paar.comnews-medical.net

X-ray diffraction studies on related sulfonate compounds reveal important details about their molecular geometry. For instance, the sulfonate group typically adopts a trigonal pyramidal geometry, with S–O bond lengths in the range of 1.45–1.49 Å. In the solid state, molecules of this compound are held together by various intermolecular forces, including electrostatic interactions and weaker C–H···O interactions. The study of these interactions is crucial for understanding the stability and properties of the crystalline material. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is determined by the interplay of various intermolecular forces. cam.ac.uk In the absence of strong hydrogen bond donors in this compound itself, the crystal packing is primarily governed by electrostatic interactions between the sulfonate anions and the corresponding cations, as well as van der Waals forces. However, in the presence of suitable guest molecules or in co-crystals, hydrogen bonding can play a significant role in directing the crystal packing. chemrxiv.org For example, in related structures, hydrogen bonds are critical for the formation of stable dimers and other supramolecular assemblies. The analysis of crystal packing provides insights into the material's physical properties, such as solubility and melting point.

Optical Spectroscopy and Nonlinear Optical Property Assessment

The optical properties of materials containing the formylbenzenesulfonate anion are crucial for their application in photonic and optoelectronic devices. Studies on derivatives, such as 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), provide valuable information on these characteristics. researchgate.netrsc.org

UV-Vis-NIR spectroscopy is a fundamental technique used to measure the absorption, transmittance, and reflectance of light by a sample, providing information about its electronic transitions. covalentmetrology.comeag.com The analysis of materials containing the formylbenzenesulfonate moiety using this method helps determine key optical parameters.

In a study of a single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), UV-Vis-NIR spectroscopy was employed to determine its linear optical properties. researchgate.netrsc.org The analysis identified the lower cut-off wavelength and the optical bandgap of the crystal. The spectrum showed a strong absorption in the UV region, which is typical for organic materials with chromophores, and a broad absorption tail extending into the visible range. researchgate.netresearchgate.net This absorption behavior is critical for understanding the material's potential in applications that require light harvesting across a wide solar spectrum. researchgate.net

Table 1: Linear Optical Constants for DSFS Crystal from UV-Vis-NIR Spectroscopy

| Parameter | Value/Observation | Reference |

|---|---|---|

| Crystal System | Centrosymmetric (P1̄ space group) | researchgate.net |

| Lower Cut-off Wavelength | Determined from spectrum | researchgate.netrsc.org |

| Optical Bandgap | Calculated from absorption data | researchgate.netrsc.org |

This data pertains to the DSFS crystal, which contains the 2-formylbenzenesulfonate anion.

Photoluminescence (PL) spectroscopy is a non-destructive method used to probe the electronic structure of materials by measuring the light emitted after excitation by photons. In the analysis of the 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) crystal, PL spectroscopy confirmed that the material has an emission wavelength in the red region of the electromagnetic spectrum. researchgate.netrsc.org

When excited with a suitable wavelength, the DSFS crystal exhibits luminescence with a peak emission at 620 nm. researchgate.netrsc.org This characteristic is significant for the development of red-light-emitting components in optical and display technologies. The position and intensity of the emission peak provide insight into the radiative recombination processes occurring within the crystal's electronic structure.

Table 2: Photoluminescence Emission Data for DSFS Crystal

| Parameter | Value | Reference |

|---|---|---|

| Emission Peak | 620 nm | researchgate.netrsc.org |

This data pertains to the DSFS crystal, which contains the 2-formylbenzenesulfonate anion.

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials, which are key parameters of the third-order optical nonlinearity. nus.edu.sgiiserkol.ac.in This technique involves translating a sample along the propagation path (Z-axis) of a focused laser beam and measuring the change in transmittance through an aperture in the far field. nus.edu.sg

For the stilbazolium derivative DSFS, which incorporates the 2-formylbenzenesulfonate anion, Z-scan analysis was performed to investigate its third-order nonlinear optical properties. researchgate.netrsc.org The study utilized a He-Ne laser as the excitation source. researchgate.netrsc.org Such characterization is essential for assessing a material's suitability for applications in all-optical switching, optical power limiting, and other nonlinear optical (NLO) device applications. nus.edu.sghzdr.de The typical Z-scan experiment can be conducted in two modes: an "open-aperture" scan, which is sensitive only to nonlinear absorption, and a "closed-aperture" scan, which is affected by both nonlinear absorption and refraction. nus.edu.sg By analyzing the resulting transmittance curves, the sign and magnitude of the nonlinear optical coefficients can be determined.

Chromatographic and Elemental Analysis for Purity and Composition

Verifying the purity and elemental composition of a compound is a fundamental step in chemical synthesis and characterization, ensuring that the material's properties are attributable to the correct chemical structure.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. arlok.com It is a cornerstone method for assessing the purity of chemical compounds in the pharmaceutical and chemical industries. arlok.com The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). arlok.com

The purity of the solvents used for the mobile phase is critical to avoid interference and ensure accurate results. arlok.com For compounds like this compound, HPLC can be used to determine the presence of impurities from the synthesis process. ambeed.com By developing a suitable method, which includes selecting the appropriate column, mobile phase composition, and detector, a chromatogram is generated where the main compound appears as a distinct peak. scielo.br The purity is often assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Furthermore, techniques like using a photodiode array (DAD) detector allow for peak purity analysis, ensuring that the main peak is not co-eluted with any impurities. scielo.br

Elemental analysis is a crucial technique for determining the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. davidson.edu This data allows for the determination of the empirical formula of a newly synthesized substance. davidson.eduucalgary.ca When combined with molecular weight data, the molecular formula can be established, thus verifying the stoichiometry of the compound. davidson.edu

For organosulfur compounds like formylbenzenesulfonate derivatives, elemental analysis provides confirmation that the synthesis has yielded the target product with the correct elemental ratios. For instance, in the synthesis of a related complex, [Na(4,4'-bipyridine)2·(H2O)4]·L·OH·2H2O (where L = 2-formyl-benzenesulfonate-hydrazine), elemental analysis was performed to confirm its composition. ub.ro The experimentally found weight percentages of carbon, hydrogen, and nitrogen were compared to the calculated values based on the proposed chemical formula. ub.ro

Table 3: Elemental Analysis Data for a 2-Formyl-benzenesulfonate-hydrazine Complex

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 50.44 | 50.21 | ub.ro |

| Hydrogen (H) | 4.57 | 4.20 | ub.ro |

This data pertains to a complex containing the 2-formyl-benzenesulfonate-hydrazine ligand, not this compound itself, but illustrates the application of the technique.

Applications of 4 Formylbenzenesulfonate in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block

4-Formylbenzenesulfonate, also known as 4-sulfobenzaldehyde, is a bifunctional organic compound containing both an aldehyde and a sulfonic acid group. This unique structure makes it a valuable and versatile building block in the synthesis of more complex molecules. Its reactivity allows for its participation in a wide array of chemical reactions, leading to the creation of diverse and valuable products.

Synthesis of Fine Chemicals and Specialty Organic Compounds

This compound serves as a key intermediate in the production of a variety of fine and specialty chemicals. curiaglobal.com Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals. The dual functionality of this compound allows for sequential or parallel reactions, enabling the construction of intricate molecular frameworks.

One notable application is in the preparation of 3-Phenyl-L-serine derivatives. chemicalbook.com Furthermore, its sodium salt, sodium this compound, is a crucial intermediate in the synthesis of fluorescent whitening agents, such as stilbene (B7821643) derivatives, which are widely used in the textile, paper, and detergent industries to enhance the whiteness of products. google.comchemicalbook.com The presence of the sulfonate group imparts water solubility, a desirable property for many applications of these larger, more complex organic compounds.

Precursor in Dye Synthesis (e.g., Triphenylmethane (B1682552) Dyes)

The aldehyde group in this compound is particularly useful in condensation reactions for the synthesis of dyes. Triphenylmethane dyes, a class of intensely colored synthetic organic dyes, are a prime example. wikipedia.orgsci-hub.st These dyes are characterized by a central carbon atom attached to three aromatic rings.

A significant industrial application of a related isomer, 2-formylbenzenesulfonic acid, is in the manufacture of Brilliant Blue FCF (FD&C Blue No. 1), a widely used colorant for food, drugs, and cosmetics. fao.org In a typical synthesis, 2-formylbenzenesulfonic acid is condensed with substituted anilines. fao.org The resulting leuco base is then oxidized to form the final colored dye. sci-hub.st this compound can also be a component or by-product in such syntheses, highlighting the importance of this class of sulfonated aldehydes in the dye industry. fao.org Its role as a precursor is critical in building the triphenylmethane scaffold, with the sulfonic acid group enhancing the water solubility of the final dye product. google.com

Formation of Complex Organic Architectures (e.g., Stilbazolium Derivatives)

The reactivity of this compound extends to the formation of sophisticated organic structures with specific photophysical or electronic properties. Stilbazolium derivatives, for instance, are a class of organic materials investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics.

Applications in Materials Science

The unique chemical characteristics of this compound also lend themselves to applications in the field of materials science, particularly in the development of functional polymers and resins.

Development of Polymeric Materials and Resins

The sodium salt of this compound can function as a monomer in polymerization reactions. cymitquimica.com Its ability to be incorporated into polymer chains allows for the creation of materials with tailored properties. For instance, it can be used in the synthesis of polyesters and polyurethanes. cymitquimica.com The presence of the sulfonate group can introduce ion-exchange capabilities and improve the hydrophilicity and dye-uptake of the resulting polymer.

Polymeric materials find extensive use in various fields, including dentistry, where materials like acrylic resins and other polymers are used for dentures and other applications. researchgate.netdjes.infocuni.cznih.gov While direct use of this compound in these specific dental polymers is not explicitly documented in the provided context, its role as a monomer highlights its potential for creating specialized polymers. cymitquimica.com

Incorporation into Ion-Exchange Resins

Ion-exchange resins are insoluble polymeric matrices that can exchange ions with a surrounding solution. uci.edu They are widely used in water purification, separation processes, and catalysis. wikipedia.org These resins typically consist of a cross-linked polymer backbone, such as polystyrene, functionalized with ionic groups. wikipedia.orgsigmaaldrich.com

Strong cation exchange resins, for example, are functionalized with sulfonic acid groups (-SO₃H). sigmaaldrich.com Given that this compound contains a sulfonic acid group, it is a suitable candidate for incorporation into such resins. chemicalbook.com The sulfonic acid moiety provides the cation-exchange capacity, while the aldehyde group could potentially be used for further modification or cross-linking of the resin. The incorporation of such functional monomers can enhance the selectivity and efficiency of the ion-exchange process. dupont.com

Catalytic and Electrochemical Applications

This compound and its isomers serve as critical components in the development of advanced heterogeneous catalysts. These catalysts are prized in organic synthesis for their ease of separation and potential for recycling. beilstein-journals.org A key application is the modification of support materials to immobilize metal species, thereby enhancing catalyst stability and preventing metal leaching, which can be a problem when nitrogen-containing substrates or products are involved. beilstein-journals.org

In one significant study, sodium 2-formylbenzenesulfonate was used to modify sodium lignosulfonate, a waste product from the paper industry. beilstein-journals.orgresearchgate.net The resulting phenylaldehyde condensation product served as a robust support to immobilize a copper species. beilstein-journals.orgresearchgate.net This novel heterogeneous catalyst (LS-FAS-Cu) demonstrated excellent activity in the synthesis of various nitrogen-containing heterocycles, such as tricyclic indoles and 2-arylpyridines. beilstein-journals.org The catalytic system was highly efficient, achieving high turnover numbers, and proved to be recyclable for several runs without a significant loss of activity. beilstein-journals.orglookchem.com

In a different approach, 4-hydroxy-3-formylbenzenesulfonic acid (an analog) was used to modify strongly basic anion exchangers. wiley.com This modification, in the presence of Cu(II) ions, created heterogeneous catalysts for the racemization of α-amino acids. wiley.com The activity of these catalysts was found to correlate with the "internal capacity" of the polymer support and the chemical nature of the groups attached to the quaternary nitrogen atom. wiley.com

Table 2: Details of the LS-FAS-Cu Catalytic System

| Parameter | Description | Source |

| Catalyst Name | LS-FAS-Cu | beilstein-journals.org |

| Support Material | Sodium Lignosulfonate (a waste biomass) | beilstein-journals.orgresearchgate.net |

| Modifying Agent | Sodium 2-formylbenzenesulfonate | beilstein-journals.orgresearchgate.net |

| Active Metal | Copper (Cu) | beilstein-journals.org |

| Application | Synthesis of nitrogen-containing heterocycles | beilstein-journals.org |

| Key Advantage | Robust, recyclable, and prepared from a waste biomass support | beilstein-journals.org |

The electrochemical properties of formylbenzenesulfonate isomers are leveraged in various applications, including electrochemical sensors and polymer electrolyte membranes. The presence of both a formyl group, which can undergo redox reactions, and a sulfonic acid/sulfonate group, which imparts water solubility and can participate in acid-base reactions, makes these compounds versatile for electrochemical studies.

The isomer 3-Formylbenzenesulfonic acid is noted for its application in electrochemical studies where its redox properties are exploited for analytical purposes. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. While detailed studies on this compound itself are less common, the electrochemical behavior can be inferred from its isomers and related structures. For instance, sodium 4-formylbenzene-1,3-disulfonate, a disulfonated analog, is used in creating polymer electrolyte membranes for electrochemical devices like fuel cells. In these membranes, the sulfonate groups are crucial for enhancing proton conductivity, a key factor for efficient device operation. The broader field of organic electrosynthesis often employs redox mediators to facilitate reactions, a role that molecules with suitable redox potentials, like derivatives of this compound, could potentially fill. gla.ac.uk

Role as Excipients in Protein Stabilization Formulations

Maintaining the stability of therapeutic proteins in aqueous solutions is a major challenge in the pharmaceutical industry, as proteins are prone to aggregation and denaturation. nih.govbrieflands.com Certain formylbenzenesulfonate derivatives have been identified as effective excipients for minimizing and preventing this protein aggregation. google.com

The primary mechanism of stabilization involves a dual-function approach. The formyl group of the excipient molecule reacts with an amino group on the protein's surface (typically from a lysine (B10760008) residue) to form a reversible Schiff base. google.com This dynamic, reversible binding temporarily modifies the protein surface without permanently altering its chemical structure. google.com Simultaneously, the negatively charged sulfonate group(s) on the benzene (B151609) ring provide electrostatic repulsion, creating a barrier that keeps individual protein molecules spatially separated and reduces surface interactions that lead to aggregation. google.com This approach offers an alternative to traditional stabilizers like sugars or polyethylene (B3416737) glycol, the latter of which chemically alters the protein and can reduce its biological activity. google.com

In experimental studies, excipients such as 2-formylbenzenesulfonic acid and 4-formyl-1,3-benzenedisulfonic acid were shown to be highly effective in preventing the thermal aggregation of proteins like Bovine Serum Albumin (BSA) and myoglobin (B1173299) at low concentrations. google.com This stabilization is explained by the preferential exclusion model, where the excipient is excluded from the protein's surface, making the unfolded state thermodynamically less favorable and thus increasing thermal stability. nih.gov

Table 3: Efficacy of Formylbenzenesulfonate Derivatives in Protein Stabilization

| Protein | Stress Condition | Excipient Used | Observation | Source |

| Bovine Serum Albumin (BSA) | Thermal (Heating) | 2-formylbenzenesulfonic acid, sodium salt | Effective in preventing the protein from turning into a gel or solid, even at low concentrations. | google.com |

| Bovine Serum Albumin (BSA) | Thermal (Heating) | 4-formylbenzene-1,3-disulfonic acid | Effective in preventing the protein from turning into a gel or solid. | google.com |

| Myoglobin | Thermal (65°C) | 4-formylbenzoic acid (related compound) | Effective in inhibiting thermal aggregation. | google.com |

Environmental Biotransformation and Biodegradation Pathways

Microbial Degradation Mechanisms

The microbial breakdown of 4-formylbenzenesulfonate is a key part of the degradation pathway for more complex sulfonated aromatic compounds, such as p-toluenesulfonate. Bacteria, particularly strains of Comamonas testosteroni, have been identified as capable of metabolizing these substances through a series of enzymatic reactions.

The biodegradation of this compound proceeds through enzymatic dehydrogenation and oxidation. This process is a critical step in the catabolism of p-toluenesulfonate and related compounds. The initial stages of this pathway involve the oxidation of the methyl group of p-toluenesulfonate to an alcohol, which is then further oxidized to an aldehyde (this compound). The subsequent and central step is the oxidation of the aldehyde group of this compound to a carboxyl group, yielding 4-sulfobenzoate. This reaction is an oxidative process where the aldehyde is dehydrogenated. This conversion is a crucial detoxification step, as aldehydes are generally more reactive and toxic to microbial cells than their corresponding carboxylic acids.

The enzymatic conversion of this compound is catalyzed by specific dehydrogenases. In Comamonas testosteroni, this degradation is facilitated by enzymes encoded by the tsa operon.

4-(hydroxymethyl)benzenesulfonate (B1242039) dehydrogenase (TsaC) : This enzyme, a short-chain dehydrogenase/reductase, catalyzes the NAD+-dependent oxidation of 4-(hydroxymethyl)benzenesulfonate to produce this compound. nih.govwikipedia.org

This compound dehydrogenase (TsaD) : This enzyme belongs to the family of oxidoreductases (EC 1.2.1.62) and is responsible for the specific oxidation of this compound. wikipedia.orgkegg.jp It catalyzes the chemical reaction where this compound, NAD+, and water are converted into 4-sulfobenzoate, NADH, and a proton (H+). wikipedia.orgrhea-db.org This NAD+-dependent reaction is a key step in the toluene-4-sulfonate degradation pathway. nih.govkegg.jp The systematic name for this enzyme class is this compound:NAD+ oxidoreductase. wikipedia.org

| Enzyme (Gene) | EC Number | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| 4-(hydroxymethyl)benzenesulfonate dehydrogenase (TsaC) | 1.1.1.257 | Oxidizes the alcohol group to an aldehyde. | 4-(hydroxymethyl)benzenesulfonate, NAD+ | This compound, NADH, H+ | nih.govwikipedia.org |

| This compound dehydrogenase (TsaD) | 1.2.1.62 | Oxidizes the aldehyde group to a carboxyl group. | This compound, NAD+, H₂O | 4-sulfobenzoate, NADH, H+ | nih.govwikipedia.orgkegg.jprhea-db.org |

The sequence of intermediates has been identified as follows:

| Step | Metabolic Intermediate | Enzyme Involved | Reference |

|---|---|---|---|

| 1 | p-Toluenesulfonate | TsaM (Rieske oxygenase) / TsaB (Reductase) | nih.gov |

| 2 | 4-(hydroxymethyl)benzenesulfonate | TsaC (4-(hydroxymethyl)benzenesulfonate dehydrogenase) | nih.gov |

| 3 | This compound | TsaD (this compound dehydrogenase) | nih.gov |

| 4 | 4-Sulfobenzoate | Further degradation | nih.gov |

Computational Modeling for Biodegradation Prediction

Predicting the environmental fate of xenobiotic compounds is a significant challenge in environmental science. Computational tools have emerged to forecast the potential for biodegradation and to map out possible metabolic pathways.

The Biochemical Network Integrated Computational Explorer (BNICE) is a computational framework designed to predict novel biodegradation pathways for xenobiotic compounds. nih.govnih.gov BNICE operates by applying a set of generalized enzyme reaction rules, based on the Enzyme Commission (EC) classification system, to a starting compound. d-nb.infochemrxiv.org It systematically generates all possible reactions and products, creating a comprehensive metabolic network. d-nb.info This approach allows for the reproduction of experimentally verified pathways and the discovery of new, previously unknown reactions. nih.govnih.gov The framework has been successfully applied to various pollutants, demonstrating its utility in predicting their environmental degradation. nih.govnih.gov

BNICE can be used to simulate and expand upon known biodegradation pathways. For instance, in a study analyzing the degradation of 1,2,4-trichlorobenzene, BNICE was used to reproduce the known metabolic pathway, which included the this compound dehydrogenase reaction as one of its 12 steps. nih.gov The simulation not only confirmed the known pathway but also generated a vast network of 73,490 potential reactions and 1,089 compounds after 13 generations. nih.gov This demonstrates the power of such computational frameworks to propose novel, thermodynamically feasible biodegradation routes that could be targets for future metabolic engineering efforts to enhance bioremediation. nih.govresearchgate.net

Thermodynamic Feasibility Analysis of Degradation Pathways

The successful biodegradation of a xenobiotic compound, such as this compound, by microorganisms is fundamentally governed by the laws of thermodynamics. An analysis of the thermodynamic feasibility of a proposed degradation pathway is a critical step in predicting whether a microbe can gain energy from the transformation, and thus, whether the pathway is viable. This analysis primarily revolves around the change in Gibbs free energy (ΔG) associated with the biochemical reactions in the pathway.

For many xenobiotic compounds, direct experimental thermodynamic data is often scarce. nih.gov In such cases, computational methods are employed to estimate these properties. The group contribution method is a powerful tool used to estimate the Gibbs free energies of formation (ΔfG'°) for compounds and, consequently, the Gibbs free energy of reaction (ΔrG'°) for the individual steps in a degradation pathway. nih.gov Computational frameworks, such as the Biocatalysis/Biodegradation Network and Pathway Prediction System (BNICE), integrate these thermodynamic calculations to generate and evaluate novel, thermodynamically feasible degradation routes that may not have been observed experimentally. nih.gov

The tables below summarize the key thermodynamic concepts and provide a representative analysis of a degradation step.

Table 1: Key Thermodynamic Parameters in Biodegradation

This table outlines the fundamental thermodynamic properties used to assess the feasibility of a degradation reaction.

| Parameter | Symbol | Description | Significance in Biodegradation |

| Gibbs Free Energy Change | ΔG | The amount of energy available to do useful work during a reaction at constant temperature and pressure. | A negative value (ΔG < 0) indicates a spontaneous, energy-releasing (exergonic) reaction that can support microbial growth. A positive value indicates a non-spontaneous reaction. youtube.comscirp.org |

| Enthalpy Change | ΔH | The heat absorbed or released by the reaction. It represents the difference in energy between the products and the reactants. | Indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). It is a component of the Gibbs free energy calculation. scirp.org |

| Entropy Change | ΔS | A measure of the change in disorder or randomness of the system during a reaction. | A positive value indicates an increase in disorder. It contributes to the overall Gibbs free energy and can help drive a reaction forward. scirp.org |

Table 2: Representative Thermodynamic Analysis of a Key Degradation Step

This table illustrates a hypothetical thermodynamic analysis for the initial oxidation step in the degradation of this compound. The values are for illustrative purposes to demonstrate the concept of feasibility analysis.

| Reaction Step | Reactant | Product | Enzyme | Estimated ΔrG'° (kJ/mol) | Thermodynamic Feasibility |

| Aldehyde Oxidation | This compound | 4-Carboxybenzenesulfonate | This compound Dehydrogenase | < 0 | Favorable |

Theoretical and Computational Chemistry Studies of 4 Formylbenzenesulfonate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in characterizing the intrinsic properties of 4-formylbenzenesulfonate at the molecular level. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure, geometry, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

Quantum chemical calculations reveal the distribution of electrons within the this compound molecule, which is crucial for understanding its stability and reactivity. The molecule consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and a sulfonate group (-SO₃⁻). The aromatic ring creates a delocalized π-electron system. Both the formyl and sulfonate groups are electron-withdrawing, influencing the electron density distribution on the benzene ring.

Computational analyses, such as calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For a related compound, 4-methoxyphenyl (B3050149) 2-formylbenzenesulfonate, computational insights into the HOMO-LUMO gap have been shown to align with its chemical behavior.

The presence of both a strong electron-donating group and an electron-withdrawing group in a molecule can lead to a conjugated structure with significant π-electron delocalization, which can be analyzed through computational methods. rsc.org

Table 1: Calculated Electronic Properties of a Related Stilbazolium Cation

| Property | Value |

| Bond Length N₁–C₁₄ | 1.48 Å |

| Bond Length N₂–C₁₁ | 1.37 Å |

| Bond Length Asymmetry (BLA) | 0.11 Å |

| Data derived from a study on 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate, indicating molecular nonlinearity. rsc.org |

Conformational Analysis and Tautomerism

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of rotation are the bonds connecting the formyl and sulfonate groups to the benzene ring. Computational methods can determine the relative energies of different conformers, identifying the most stable (lowest energy) conformation. For instance, the orientation of the C=O bond relative to the ring and the rotation of the SO₃⁻ group are key conformational variables.

Tautomerism, the interconversion of structural isomers, is also a consideration. For this compound, the potential for tautomerism is low as it lacks the typical functional groups that readily undergo such transformations, like keto-enol tautomerism in a different structural context. However, computational studies can definitively assess the energetic favorability of any potential tautomers. In some organic compounds, the position of functional groups can influence electronic and steric interactions, making isomers like 3-formylbenzenesulfonic acid and 4-formylbenzenesulfonic acid exhibit potentially different activities.

Spectroscopic Property Prediction (e.g., UV-Vis Spectra)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra, such as UV-Vis spectra. nih.gov These calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com

The predicted spectrum is generated by calculating the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring, influenced by the electron-withdrawing formyl and sulfonate groups. Machine learning models, trained on quantum mechanics data, are also emerging as a rapid method for predicting UV-Vis spectra. github.com

Table 2: Predicted Spectroscopic Data for a Related Stilbazolium Crystal

| Property | Value |

| Transparency Region | Visible-Near Infrared |

| Cut-off Wavelength (λc) | 1530 nm |

| Urbach Energy (Eu) | Low (indicates high crystallinity) |

| Data from a study on 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate. rsc.org |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions involving this compound. mdpi.com By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates and outcomes. escholarship.org

Modeling Transition States and Reaction Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). beilstein-journals.org A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. mit.edu Computational methods can calculate the geometry and energy of these fleeting structures, which are often impossible to observe experimentally. mit.edu

For reactions involving this compound, such as its synthesis or its conversion to other products, computational models can map out the entire reaction pathway. nih.gov For example, in a nucleophilic substitution reaction, the model can show the approach of the nucleophile, the formation of a transient intermediate (like a Meisenheimer complex), and the departure of the leaving group. diva-portal.org The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. beilstein-journals.org

Table 3: Example of Calculated Activation Parameters

| Reaction Step | Parameter | Calculated Value |

| Phosphoryl-transfer in Adenylate Kinase | Free Energy Barrier | Variable, indicating a broad transition-state ensemble |

| P-transfer in Adenylate Kinase | Entropic Barrier | Lowered, contributing to rate enhancement |

| Data from a QM/MM study on adenylate kinase, illustrating the type of data obtained from transition state modeling. elifesciences.org |

Investigating Solvent Effects on Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence reactivity. d-nb.info Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. numberanalytics.compitt.edu

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. pitt.edu This approach, often part of a Quantum Mechanics/Molecular Mechanics (QM/MM) method, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. numberanalytics.comiastate.edu For this compound, which is ionic, specific interactions with polar solvent molecules like water can be crucial in stabilizing reactants, transition states, or products, thereby altering the reaction energetics and mechanism. iastate.edu Understanding these interactions is vital for accurately predicting how the reaction will behave in a real-world laboratory setting. d-nb.infonumberanalytics.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior of molecules in various environments. While specific MD studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the behavior of its constituent functional groups—the arylsulfonate and the aromatic aldehyde—has been investigated in computational studies of similar molecules. By examining these studies, a theoretical picture of the dynamic behavior of this compound in solution can be constructed.

These simulations model the intricate dance of atoms and molecules, governed by the principles of classical mechanics. For a molecule like this compound, MD simulations can predict how it tumbles and rotates in a solvent, how its flexible bonds vibrate and bend, and most importantly, how it interacts with the surrounding solvent molecules. This provides a level of detail that is often difficult to obtain through experimental means alone. The simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The system is then allowed to evolve over time, tracing out a trajectory of atomic motion from which macroscopic properties and specific molecular interactions can be calculated.

Intermolecular Interactions and Solution Behavior

The behavior of this compound in an aqueous solution is dominated by the strong interactions of its polar functional groups with water molecules. Due to the absence of direct simulation data for this specific compound, its solution behavior is inferred from studies on analogous molecules, such as alkylbenzene sulfonates and benzaldehyde.

The sulfonate group (-SO₃⁻) is the primary site for strong intermolecular interactions. As a hydrophilic and anionic headgroup, it readily forms stable hydrogen bonds with the surrounding water molecules. nih.gov MD simulations of similar alkylbenzene sulfonate surfactants show that water molecules orient themselves around the sulfonate group to maximize these hydrogen bonding interactions. nih.govpku.edu.cn The oxygen atoms of the sulfonate act as hydrogen bond acceptors, creating a well-defined hydration shell. Counterions, such as sodium (Na⁺), are typically found in close proximity to the sulfonate group, partially screened by the hydrating water molecules. nih.gov This strong solvation of the sulfonate group is a key determinant of the compound's water solubility.

The benzene ring, to which both the sulfonate and formyl groups are attached, also contributes to the solution behavior. While often considered hydrophobic, the π-electron system of the benzene ring can interact with the partial positive charge of hydrogen atoms in water molecules through anion-π or cation-π type interactions, and studies have noted that the benzene ring in sulfonated surfactants is hydrated. nih.govacs.org